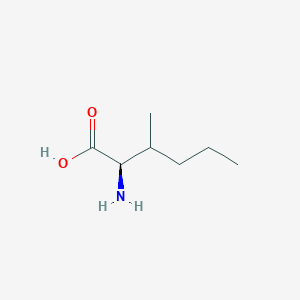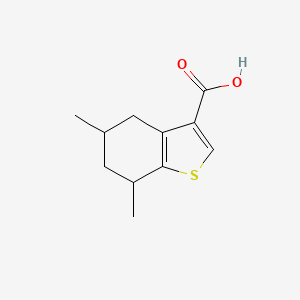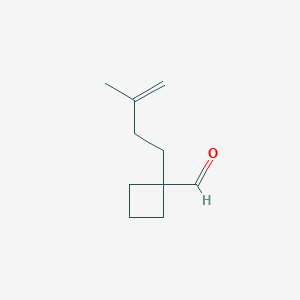
1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a 3-methylbut-3-en-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbut-3-en-1-yl bromide with cyclobutanone in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position of the 3-methylbut-3-en-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Methylbut-3-en-1-yl)cyclobutanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(3-Methylbut-3-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring.
Uniqueness: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(2)4-7-10(8-11)5-3-6-10/h8H,1,3-7H2,2H3 |
InChI Key |
JKQMXZFFTAOHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


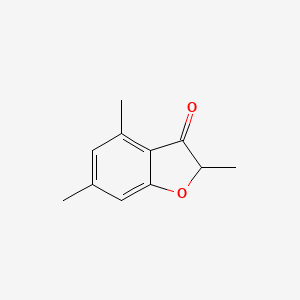
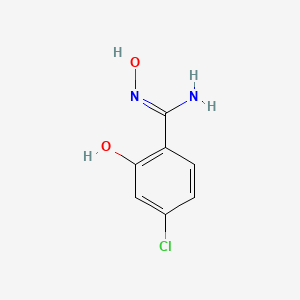
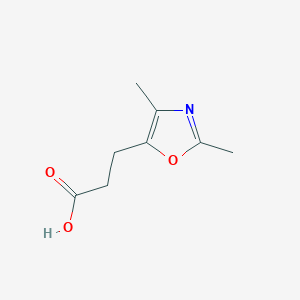
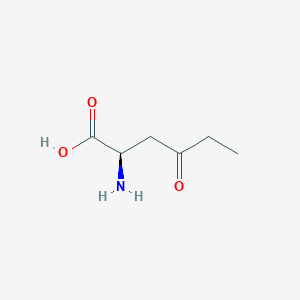
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
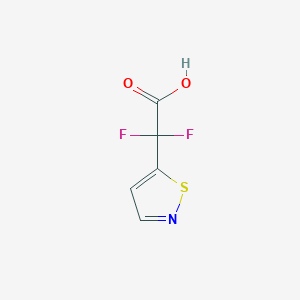
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
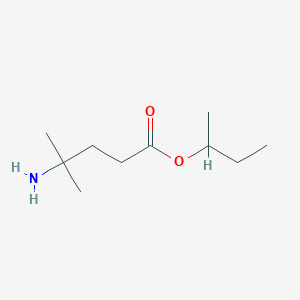
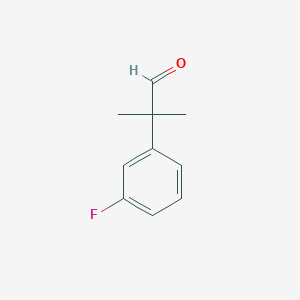
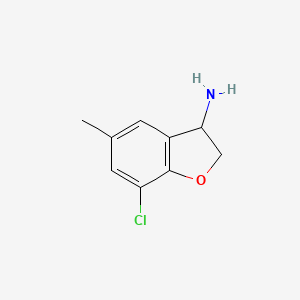

amine](/img/structure/B13316820.png)
